181427-66-7
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Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 181427-66-7 is known as β-Amyloid (10-35), amide. This compound is a polypeptide consisting of 26 amino acids, specifically residues 10-35 of the β-Amyloid peptide. It is a primary component of the amyloid plaques found in Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
β-Amyloid (10-35), amide is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis .
Industrial Production Methods
Industrial production of β-Amyloid (10-35), amide follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
β-Amyloid (10-35), amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques in Alzheimer’s disease .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Aggregation: Conditions such as pH, ionic strength, and peptide concentration are carefully controlled to promote fibril formation.
Major Products
The major product of these reactions is the β-Amyloid (10-35), amide peptide itself. During aggregation, the peptide forms fibrils that are morphologically similar to those found in Alzheimer’s disease .
Scientific Research Applications
β-Amyloid (10-35), amide is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:
Chemistry: Used as a model peptide to study peptide synthesis and aggregation.
Biology: Investigated for its role in amyloid plaque formation and neurotoxicity.
Medicine: Utilized in the development of therapeutic strategies targeting amyloid plaques in Alzheimer’s disease.
Industry: Employed in the production of diagnostic tools and research reagents
Mechanism of Action
β-Amyloid (10-35), amide exerts its effects by forming fibrillar aggregates that are toxic to neurons. The peptide incorporates the core region of the full-length β-Amyloid peptide, which is crucial for fibril formation. These fibrils disrupt cellular function by interacting with cell membranes, leading to oxidative stress, inflammation, and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
β-Amyloid (1-42): A longer peptide that includes residues 1-42 of the β-Amyloid peptide. It is also a major component of amyloid plaques but is more prone to forming amorphous aggregates.
β-Amyloid (25-35): A shorter peptide that includes residues 25-35 of the β-Amyloid peptide. .
Uniqueness
β-Amyloid (10-35), amide is unique because it retains the ability to form fibrils similar to the full-length peptide while being more manageable in experimental settings. Its defined sequence and aggregation properties make it an ideal model for studying amyloid formation and developing inhibitors of fibrillogenesis .
Properties
CAS No. |
181427-66-7 |
---|---|
Molecular Formula |
C₁₃₃H₂₀₅N₃₅O₃₆S |
Molecular Weight |
2902.33 |
sequence |
One Letter Code: YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2 |
Origin of Product |
United States |
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